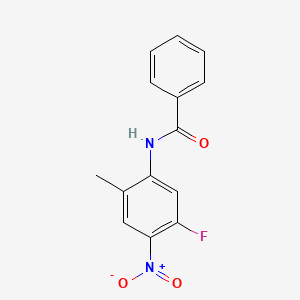
1-Ethyl-3,3-difluorocyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3-difluorocyclobutanol is an organic compound with the molecular formula C6H10F2O It is a derivative of cyclobutanol, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and an ethyl group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,3-difluorocyclobutanol can be synthesized through several methods. One common approach involves the reaction of chlorobutanone with hydrogen fluoride to produce fluorobutanone, which is then treated with a base such as an alkali metal hydroxide to yield 3,3-difluorocyclobutanone. This intermediate can be further reacted with ethylating agents to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,3-difluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Ethyl-3,3-difluorocyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 1-ethyl-3,3-difluorocyclobutanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-3,3-difluorocyclobutanol can be compared with other similar compounds, such as:
3,3-Difluorocyclobutanol: Lacks the ethyl group, which can affect its chemical properties and reactivity.
1-Ethylcyclobutanol: Does not have fluorine atoms, resulting in different stability and reactivity profiles.
Cyclobutanol: The parent compound without any substituents, serving as a baseline for comparison.
The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
1-ethyl-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c1-2-5(9)3-6(7,8)4-5/h9H,2-4H2,1H3 |
InChI Key |
TZYFOBUGSGLQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


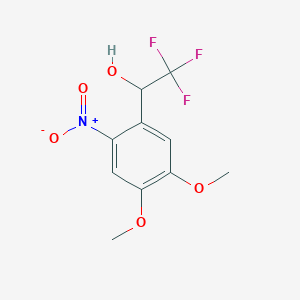
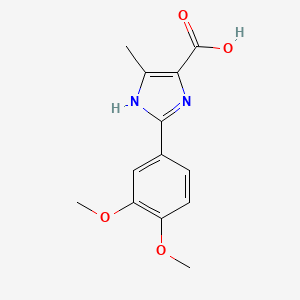
![4-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B15336469.png)
![Methyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15336472.png)
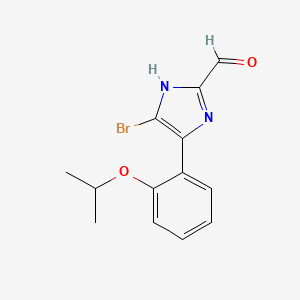

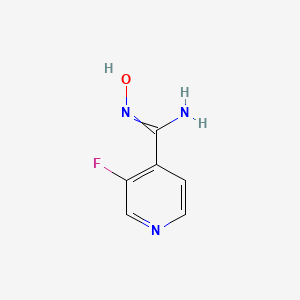
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)

![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methyl]azetidine-1-carboxylate](/img/structure/B15336520.png)
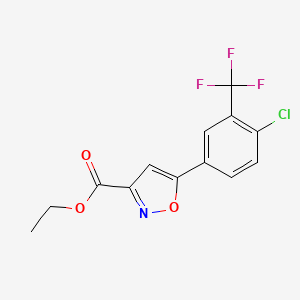
![6-[(2,3-Dichlorophenethyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15336529.png)
